molecular formula C16H18N4O2 B2944443 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034400-84-3

2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2944443
CAS No.: 2034400-84-3
M. Wt: 298.346
InChI Key: URQDEJYEQNSUJE-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and an ether linkage to a piperidine ring, which is further substituted with a pyridine-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling of the Pyridine-3-carbonyl Group: The pyridine-3-carbonyl group can be introduced through an acylation reaction using pyridine-3-carbonyl chloride and a base such as triethylamine.

    Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrimidine and piperidine rings, typically achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, especially those involving pyrimidine and piperidine derivatives.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine
  • 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrazine
  • 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}quinoline

Uniqueness

Compared to similar compounds, 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This combination allows for a diverse range of interactions and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-18-8-6-15(19-12)22-14-5-3-9-20(11-14)16(21)13-4-2-7-17-10-13/h2,4,6-8,10,14H,3,5,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQDEJYEQNSUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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